molecular formula C10H12ClNO2 B1353701 (R)-3-Amino-4-(4-chlorophenyl)butanoic acid CAS No. 678969-21-6

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid

Cat. No. B1353701
CAS RN: 678969-21-6
M. Wt: 213.66 g/mol
InChI Key: LCYHDQUYYVDIPY-SECBINFHSA-N
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Description

“®-3-Amino-4-(4-chlorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H12ClNO2 . It is also known as ®-Baclofen . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of ®-3-Amino-4-(4-chlorophenyl)butanoic acid is characterized by the presence of an amino group and a carboxylate residue . The molecules crystallize in a zwitterionic configuration .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.66 . It is a solid at room temperature . The compound has a flash point of 174.1°C, a boiling point of 364.3°C at 760 mmHg, and a melting point of 171-174°C .

Scientific Research Applications

Crystal Engineering and Multicomponent Crystals

Research has demonstrated the utility of Baclofen in crystal engineering, where its interactions with various acids form multicomponent crystals. These studies provide insights into the conformation and protonation properties of Baclofen, highlighting its potential in the design of novel materials through specific intermolecular interactions (Báthori & Kilinkissa, 2015).

Molecular Structure and Spectroscopic Analysis

Studies on the molecular structure and vibrational spectra of Baclofen have revealed its electronic energy, geometrical structure, and various thermodynamical properties. These findings contribute to a deeper understanding of its molecular properties and potential applications in materials science (Muthu & Paulraj, 2012).

Solubility Studies

The solubility of Baclofen in different solvents has been explored, providing valuable data for its application in pharmaceutical formulations and chemical processes. Thermodynamic models have been developed to accurately predict its solubility, facilitating its use in various scientific and industrial applications (Fan et al., 2016).

Heterocyclic Compounds with Biological Activities

Research into the synthesis of heterocyclic compounds using Baclofen as a precursor has shown promise in the development of new compounds with potential pharmacological importance. These studies explore the synthesis of novel compounds that could serve as bases for further pharmaceutical research (Vanasundari et al., 2018).

Mechanism of Action

Target of Action

The primary target of ®-3-Amino-4-(4-chlorophenyl)butanoic acid, also known as ®-Baclofen, is the gamma-aminobutyric acid type B (GABA-B) receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

®-3-Amino-4-(4-chlorophenyl)butanoic acid acts as a selective agonist for the GABA-B receptor . By binding to this receptor, it enhances the receptor’s inhibitory effects, leading to hyperpolarization of neurons and a decrease in the release of excitatory neurotransmitters .

Biochemical Pathways

The activation of the GABA-B receptor by ®-3-Amino-4-(4-chlorophenyl)butanoic acid leads to the inhibition of adenylate cyclase, reducing the formation of cyclic adenosine monophosphate (cAMP). This results in decreased neuronal excitability and transmission .

Pharmacokinetics

®-3-Amino-4-(4-chlorophenyl)butanoic acid is rapidly and extensively absorbed and eliminated . Absorption may be dose-dependent, being reduced with increasing doses . It is excreted primarily by the kidney in unchanged form, and there is relatively large intersubject variation in absorption and/or elimination .

Result of Action

The molecular and cellular effects of ®-3-Amino-4-(4-chlorophenyl)butanoic acid’s action include sedation, somnolence, ataxia, and respiratory and cardiovascular depression . These effects are due to its general central nervous system depressant properties .

Action Environment

The action, efficacy, and stability of ®-3-Amino-4-(4-chlorophenyl)butanoic acid can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and bioavailability . Furthermore, the compound’s stability can be affected by factors such as temperature and pH .

Safety and Hazards

The compound should be stored in a dark place, under an inert atmosphere, at room temperature . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Future Directions

The compound has been recently approved in France as an alternative medication to treat alcohol dependence . Considering these new developments, the establishment of synthetic routes towards enantiopure ®-baclofen were discussed recently .

properties

IUPAC Name

(3R)-3-amino-4-(4-chlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYHDQUYYVDIPY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420714
Record name AG-G-57891
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

678969-21-6
Record name AG-G-57891
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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